(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride
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Overview
Description
®-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties, which include a cyclobutyl ring and an amino group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester functional groups.
Amination: Cyclobutanone is first converted to its corresponding oxime, which is then reduced to the amine using reagents such as lithium aluminum hydride (LiAlH4).
Esterification: The resulting amine is then esterified with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
®-Methyl 2-amino-2-cyclobutylacetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-cyclobutyl-acetic acid: Similar structure but lacks the ester group.
2-Amino-2-cyclobutyl-2-phenylacetic acid: Contains a phenyl group instead of a methyl ester.
Uniqueness
®-Methyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its combination of a cyclobutyl ring, amino group, and methyl ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCNCGWPRDKDC-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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